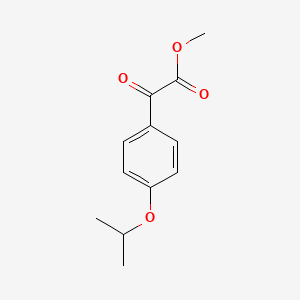

Methyl 3-iso-propoxybenzoylformate

Description

Methyl 3-iso-propoxybenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with an iso-propoxy group at the 3-position of the aromatic ring and a methyl ester functional group. For example, methyl esters of similar substituted aromatic compounds are frequently utilized in cyclization reactions to form imidazole or oxazole derivatives .

Properties

IUPAC Name |

methyl 2-oxo-2-(4-propan-2-yloxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)16-10-6-4-9(5-7-10)11(13)12(14)15-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTWLQFMNYVUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iso-propoxybenzoylformate typically involves the esterification of 3-iso-propoxybenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Another method involves the reaction of 3-iso-propoxybenzoyl chloride with methanol under basic conditions .

Industrial Production Methods

In industrial settings, the production of Methyl 3-iso-propoxybenzoylformate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iso-propoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-iso-propoxybenzoic acid.

Reduction: Formation of 3-iso-propoxybenzyl alcohol.

Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Synthesis

Methyl 3-iso-propoxybenzoylformate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions, making it a valuable building block in drug development. For instance, it can be used in the synthesis of α-hydroxyacid derivatives, which are crucial for developing therapeutic agents targeting metabolic disorders .

Case Study: Asymmetric Synthesis

In a notable study, researchers demonstrated the efficacy of methyl 3-iso-propoxybenzoylformate in asymmetric synthesis. The compound was employed as a chiral auxiliary in the formation of enantiomerically enriched products, achieving high selectivity ratios (greater than 20:1) with optical purities reaching up to 96% . This application underscores its significance in creating compounds with specific stereochemistry, which is often critical for biological activity.

Polymer Chemistry

Photopolymerization Initiators

Methyl 3-iso-propoxybenzoylformate is utilized as a photoinitiator in polymer chemistry. Photopolymerization is a process where light is used to initiate the polymerization of monomers into polymers. This compound can absorb UV light and generate free radicals that initiate the polymerization process, making it suitable for applications in coatings, adhesives, and dental materials .

| Property | Value |

|---|---|

| Absorption Wavelength | UV region (specific range needed) |

| Type of Polymerization | Free radical polymerization |

| Applications | Coatings, adhesives, dental materials |

Chemical Reactions and Mechanisms

Reactivity with Nucleophiles

The compound exhibits reactivity towards nucleophiles, which can be exploited in synthetic organic chemistry. For example, it has been shown to undergo nucleophilic addition reactions effectively when reacted with various nucleophiles such as alcohols and amines . This characteristic makes it versatile for synthesizing complex organic molecules.

Environmental Considerations

As the demand for sustainable and environmentally friendly chemical processes increases, methyl 3-iso-propoxybenzoylformate's potential for biodegradability and low toxicity is noteworthy. Its use in drug delivery systems and biodegradable polymers aligns with contemporary research trends focusing on reducing environmental impact while maintaining efficacy .

Mechanism of Action

The mechanism of action of Methyl 3-iso-propoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups in the compound can participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

Ethyl 3-iso-propoxybenzoylformate

Structural Similarity: Ethyl 3-iso-propoxybenzoylformate differs only in the ester group (ethyl vs. methyl). This minor alteration impacts physicochemical properties such as hydrophobicity and volatility. Availability: Both compounds are listed as discontinued by CymitQuimica, with CAS numbers 845790-54-7 (methyl ester) and 852180-76-8 (ethyl ester) . Purity: The methyl ester variant is reported at 96% purity, while the ethyl analog is listed at 98% .

| Parameter | Methyl 3-iso-propoxybenzoylformate | Ethyl 3-iso-propoxybenzoylformate |

|---|---|---|

| CAS Number | 845790-54-7 | 852180-76-8 |

| Purity | 96.0% | 98% |

| Commercial Status | Discontinued | Discontinued |

Sandaracopimaric Acid Methyl Ester

Structural Features : A diterpene-derived methyl ester with a fused tricyclic skeleton, identified in Austrocedrus chilensis resin . Unlike Methyl 3-iso-propoxybenzoylformate, this compound lacks an aromatic ring but shares the methyl ester functional group.

Applications : Used in gas chromatography (GC) analysis for resin characterization, highlighting its role in analytical chemistry compared to the synthetic utility of Methyl 3-iso-propoxybenzoylformate .

Torulosic Acid Methyl Ester

Structural Contrast: Another diterpene methyl ester from Austrocedrus chilensis, featuring a labdane skeleton . Its complex bicyclic structure contrasts with the simpler aromatic ester framework of Methyl 3-iso-propoxybenzoylformate. Analytical Relevance: Detected via GC-mass spectrometry in resin samples, emphasizing its natural origin versus the synthetic nature of Methyl 3-iso-propoxybenzoylformate .

Methyl Shikimate

Functional Comparison : A cyclohexene carboxylic acid methyl ester, analyzed using HPLC and NMR . While structurally distinct, its characterization methods (e.g., $^1$H NMR, $^{13}$C NMR) are applicable to Methyl 3-iso-propoxybenzoylformate for purity assessment and structural confirmation.

Biological Activity

Methyl 3-iso-propoxybenzoylformate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

Methyl 3-iso-propoxybenzoylformate is characterized by its unique molecular structure, which contributes to its biological activity. The compound features an iso-propoxy group attached to a benzoylformate moiety, influencing its interactions with biological targets.

Research indicates that methyl 3-iso-propoxybenzoylformate may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies on related benzoylformate derivatives suggest that they can act as inhibitors of benzoylformate decarboxylase (BFD), an enzyme crucial for certain metabolic processes in microorganisms .

- Anti-inflammatory Effects : Preliminary findings indicate that methyl 3-iso-propoxybenzoylformate may possess anti-inflammatory properties. It is hypothesized that the compound can modulate signaling pathways associated with inflammation, potentially impacting diseases characterized by excessive inflammatory responses .

- Cell Viability and Cytotoxicity : In vitro studies assessing the cytotoxic effects of methyl 3-iso-propoxybenzoylformate on various cell lines have yielded mixed results. While some concentrations demonstrate low cytotoxicity, higher doses may lead to cell death, highlighting the importance of dosage in therapeutic applications .

Case Studies

- Study on Chondrocyte Cells : A study investigated the effects of methyl 3-iso-propoxybenzoylformate on IL-1β-induced OUMS27 chondrocyte cells. The compound was found to significantly reduce the expression of matrix metalloproteinases (MMPs) and aggrecanases, enzymes that degrade cartilage. This suggests a potential role in treating osteoarthritis .

- Enzyme Inhibition Studies : Inhibition studies using related compounds have demonstrated that methyl 3-iso-propoxybenzoylformate can act as a competitive inhibitor for BFD, with kinetic parameters indicating effective binding at physiological concentrations .

Data Table

The following table summarizes key findings from various studies on methyl 3-iso-propoxybenzoylformate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.